molecular formula C11H10IN B11842746 6-Iodo-2,7-dimethylquinoline

6-Iodo-2,7-dimethylquinoline

Cat. No.: B11842746
M. Wt: 283.11 g/mol
InChI Key: IRAKBEHYBDIXOT-UHFFFAOYSA-N
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Description

6-Iodo-2,7-dimethylquinoline is an organic compound with the molecular formula C₁₁H₁₀IN It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2,7-dimethylquinoline can be achieved through several methods. One common approach involves the iodination of 2,7-dimethylquinoline. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom into the quinoline ring .

Another method involves the use of a palladium-catalyzed cross-coupling reaction. In this approach, 2,7-dimethylquinoline is reacted with an iodoarene in the presence of a palladium catalyst and a base. This method offers high selectivity and yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2,7-dimethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Iodo-2,7-dimethylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-2,7-dimethylquinoline is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions.

Properties

Molecular Formula

C11H10IN

Molecular Weight

283.11 g/mol

IUPAC Name

6-iodo-2,7-dimethylquinoline

InChI

InChI=1S/C11H10IN/c1-7-5-11-9(6-10(7)12)4-3-8(2)13-11/h3-6H,1-2H3

InChI Key

IRAKBEHYBDIXOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C(=C2)C)I

Origin of Product

United States

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